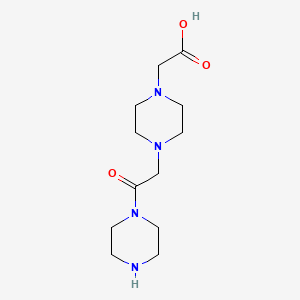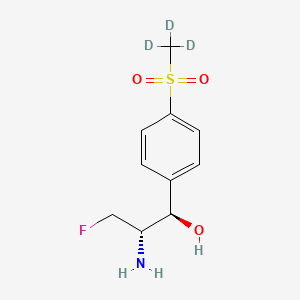
Florfenicol-d3 Amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Florfenicol Amine-d3 is a deuterated form of Florfenicol Amine, which is a metabolite of Florfenicol. Florfenicol is a fluorinated derivative of thiamphenicol and is widely used as a veterinary antibiotic. It is effective against a broad spectrum of Gram-positive and Gram-negative bacterial strains . The deuterated form, Florfenicol Amine-d3, is often used in scientific research for its stable isotope labeling properties .
准备方法
Synthetic Routes and Reaction Conditions
Florfenicol Amine-d3 can be synthesized through the deuteration of Florfenicol Amine. The process involves the incorporation of deuterium atoms into the molecular structure of Florfenicol Amine. This is typically achieved through catalytic hydrogen-deuterium exchange reactions under controlled conditions .
Industrial Production Methods
Industrial production of Florfenicol Amine-d3 involves large-scale deuteration processes. These processes are optimized for high yield and purity, often using specialized reactors and catalysts to facilitate the exchange of hydrogen atoms with deuterium .
化学反应分析
Types of Reactions
Florfenicol Amine-d3 undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding oxides.
Reduction: Reduction of functional groups.
Substitution: Replacement of functional groups with other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenation reactions often use reagents like chlorine or bromine under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .
科学研究应用
Florfenicol Amine-d3 is extensively used in scientific research due to its stable isotope labeling properties. Some key applications include:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies.
Biology: Employed in metabolic studies to track the incorporation and transformation of compounds within biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.
Industry: Applied in the development of new antibiotics and in quality control processes to ensure the purity and efficacy of pharmaceutical products
作用机制
Florfenicol Amine-d3, like Florfenicol, exerts its effects by inhibiting protein synthesis in bacteria. It binds to the 50S ribosomal subunit, preventing the formation of peptide bonds and thus inhibiting bacterial growth. This mechanism is similar to that of other amphenicols, such as chloramphenicol and thiamphenicol .
相似化合物的比较
Florfenicol Amine-d3 is unique due to its deuterated nature, which provides enhanced stability and allows for precise tracking in scientific studies. Similar compounds include:
Florfenicol: The parent compound, widely used as a veterinary antibiotic.
Thiamphenicol: Another amphenicol antibiotic with a similar mechanism of action.
Chloramphenicol: An older antibiotic with a broader spectrum but higher toxicity
Florfenicol Amine-d3 stands out due to its specific applications in research and its enhanced stability provided by deuterium atoms.
属性
分子式 |
C10H14FNO3S |
|---|---|
分子量 |
250.31 g/mol |
IUPAC 名称 |
(1R,2S)-2-amino-3-fluoro-1-[4-(trideuteriomethylsulfonyl)phenyl]propan-1-ol |
InChI |
InChI=1S/C10H14FNO3S/c1-16(14,15)8-4-2-7(3-5-8)10(13)9(12)6-11/h2-5,9-10,13H,6,12H2,1H3/t9-,10-/m1/s1/i1D3 |
InChI 键 |
XLSYLQDVLAXIKK-BFHKXKNSSA-N |
手性 SMILES |
[2H]C([2H])([2H])S(=O)(=O)C1=CC=C(C=C1)[C@H]([C@@H](CF)N)O |
规范 SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C(C(CF)N)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


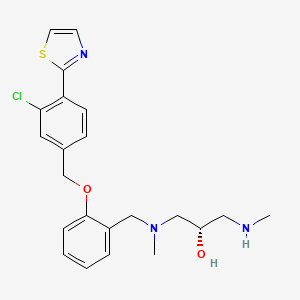
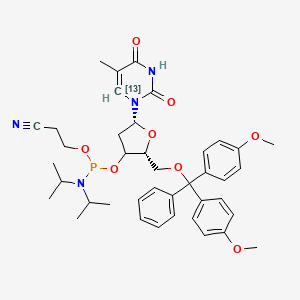
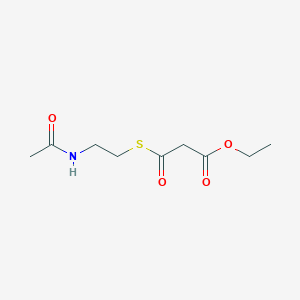
![[(3S)-3-[[6-[6-methoxy-5-(trifluoromethyl)pyridin-3-yl]pyrido[3,2-d]pyrimidin-4-yl]amino]pyrrolidin-1-yl]-[(2S)-pyrrolidin-2-yl]methanone](/img/structure/B12381388.png)
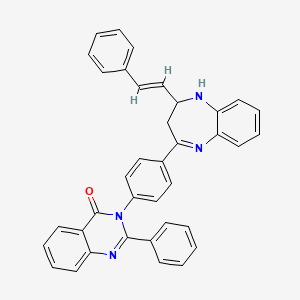
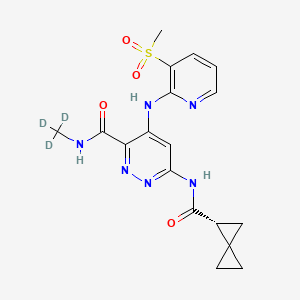
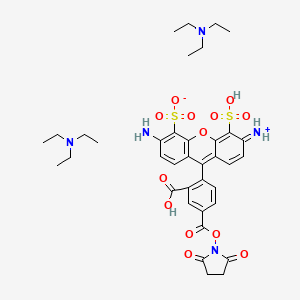

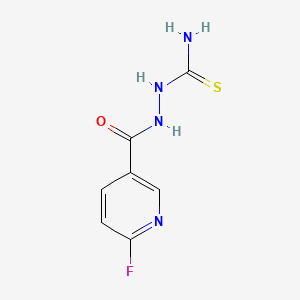

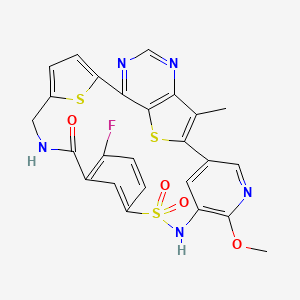
![2-[(Phenyltellanyl)methyl]-2,3-dihydro-1-benzofuran](/img/structure/B12381437.png)
![2-[4-[2-[[4-[[(2S)-1-[[(5S)-5-carboxy-5-[[(1S)-1,3-dicarboxypropyl]carbamoylamino]pentyl]amino]-3-naphthalen-2-yl-1-oxopropan-2-yl]carbamoyl]cyclohexyl]methylamino]-2-oxoethyl]-7,10-bis(carboxylatomethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetate;lutetium-177(3+)](/img/structure/B12381446.png)
